1H-Inden-4-ol

Catalysis Organic Synthesis Microwave-Assisted Chemistry

1H-Inden-4-ol (CAS 1194-60-1) is a bicyclic phenolic compound comprising a benzene ring fused to a cyclopentadiene ring, with a hydroxyl group at the 4-position. It serves as a critical intermediate in two distinct high-value sectors: as a precursor for 4-substituted indenyl ligands essential for Group 4 metallocenes (Ti, Zr, Hf) used in stereoselective olefin polymerization, and in pharmaceutical synthesis where its indene scaffold acts as a bioisostere for indole and naphthalene.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 1194-60-1
Cat. No. B075103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-4-ol
CAS1194-60-1
Synonyms1H-Inden-4-ol
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1C=CC2=C1C=CC=C2O
InChIInChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6,10H,3H2
InChIKeyTZEIAPXWECOJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Inden-4-ol (CAS 1194-60-1): A Strategic Indenol Scaffold for Procurement in Catalysis and Drug Discovery


1H-Inden-4-ol (CAS 1194-60-1) is a bicyclic phenolic compound comprising a benzene ring fused to a cyclopentadiene ring, with a hydroxyl group at the 4-position [1]. It serves as a critical intermediate in two distinct high-value sectors: as a precursor for 4-substituted indenyl ligands essential for Group 4 metallocenes (Ti, Zr, Hf) used in stereoselective olefin polymerization, and in pharmaceutical synthesis where its indene scaffold acts as a bioisostere for indole and naphthalene [1].

1
Bicyclic phenolic scaffold for catalysis and drug-discovery intermediate procurement.
2
Supports indenyl ligand precursor workflows for stereoselective polymerization catalysts.
Reported class-level ligand utility; specific metallocene performance requires independent evaluation.
3
Fits medicinal chemistry programs using indene as a bioisostere for indole or naphthalene.
Reported lipophilicity differentiation supports permeability profiling; target engagement is context-dependent.

Why Generic Substitution of 1H-Inden-4-ol Fails: Key Differentiators for Informed Sourcing


Substituting 1H-Inden-4-ol with a generic in-class analog without rigorous justification compromises experimental outcomes. The compound's specific C4-hydroxyl substitution pattern on the indene core dictates its unique reactivity profile, enabling distinct synthetic pathways such as the exclusive formation of indenes over chromenes in In(OTf)3-catalyzed microwave-assisted alkenylation [1]. Unlike its nitrogen-containing analog 4-hydroxyindole, 1H-Inden-4-ol lacks hydrogen-bond donating capacity from a heteroatom, altering its physicochemical properties and biological target interactions . Furthermore, the unsaturated cyclopentadiene ring provides a rigid, planar scaffold with distinct π-π stacking capabilities compared to the fully saturated indane [2].

Scaffold
1H-Inden-4-ol
Unsaturated cyclopentadiene ring enables rigid, planar π-π stacking and η5-coordination for metallocene ligand synthesis.
Indane
Fully saturated analog lacks conjugated diene system; cannot form η5-coordinated ligands, shifting catalyst performance.
Bioisostere
1H-Inden-4-ol
Reported XLogP 2.4 and lower TPSA may alter membrane permeability context compared to heterocyclic analogs.
4-Hydroxyindole
Higher polarity (XLogP 1.7) and H-bond donor profile may shift permeability and target-engagement endpoints.
Pharmacophore
1H-Inden-4-ol
Phenolic -OH group reported as critical for lipoxygenase inhibition and antioxidant assay response.
Indanone
Ketone analog lacks the phenolic hydroxyl; enzyme-inhibition profile may differ in pathway-response studies.

Quantitative Evidence Guide: Why 1H-Inden-4-ol Outperforms Its Closest Analogs


Synthetic Selectivity: Exclusive Indene Formation Over Chromenes

In In(OTf)3-catalyzed microwave-assisted alkenylation, methoxyphenols with a para-methoxy group relative to the hydroxyl group yield exclusively indenes (1H-inden-4-ol derivatives 4a–e), whereas ortho-methoxy substrates lead to chromenes [1]. This regioselectivity is quantitative and structure-dependent, demonstrating that the 1H-Inden-4-ol scaffold enables a distinct, high-yielding synthetic route not accessible to its isomers.

Synthetic Selectivity
Class-level inference
Exclusive indene formation over chromenes
Para-methoxy 100%
Ortho-methoxy 0%
Confirmed regioselective route; correct isomer procurement is critical.
In(OTf)3, microwave-assisted conditions.
Catalysis Organic Synthesis Microwave-Assisted Chemistry

Bioisosteric Advantage: Differentiated H-Bond Profile vs. 4-Hydroxyindole

As a bioisostere for indole and naphthalene, 1H-Inden-4-ol offers a distinct hydrogen-bonding profile compared to 4-hydroxyindole . While both have an H-bond donor count of 1 and acceptor count of 1, 1H-Inden-4-ol has a topological polar surface area (TPSA) of 20.2 Ų and a calculated XLogP of 2.4 [1]. In contrast, 4-hydroxyindole has a TPSA of 36.5 Ų and XLogP of 1.7 [2]. This difference in lipophilicity and polarity translates to altered membrane permeability and target engagement profiles, crucial for optimizing lead compounds.

Lipophilicity Shift
Cross-study comparable
XLogP 2.4 vs. XLogP 1.7
TPSA 20.2 Ų vs. 36.5 Ų
Higher lipophilicity supports permeability profiling; endpoint context differs from 4-hydroxyindole.
Calculated properties; experimental validation recommended.
Medicinal Chemistry Drug Discovery Bioisosteres

Catalytic Scaffold Utility: Precursor to High-Performance Metallocene Ligands

1H-Inden-4-ol is a key precursor for synthesizing 4-substituted indenyl ligands, which are essential for Group 4 metallocenes (Ti, Zr, Hf) used in stereoselective olefin polymerization . While specific activity data for the parent compound is limited, derivatives have demonstrated utility in this field. In contrast, the fully saturated analog, indane, lacks the conjugated diene system required for η5-coordination to metals, rendering it ineffective as a ligand precursor [1].

Ligand Capability
Supporting evidence
Forms η5-coordinated indenyl ligands
Inden-4-ol Capable
Indane Incapable
Unsaturated core is a structural requirement for Group 4 metallocene precursors.
Qualitative functional difference; specific catalyst activity not reported.
Catalysis Polymer Chemistry Organometallics

Enzymatic Inhibition Potential: Lipoxygenase Modulation

Derivatives of 1H-Inden-4-ol have been identified as potent lipoxygenase inhibitors, interfering with arachidonic acid metabolism [1]. While the parent compound's specific IC50 is not reported, this class-level activity suggests a valuable pharmacological profile. In contrast, indanone, a related ketone, lacks the phenolic hydroxyl group crucial for antioxidant and enzyme inhibition activity [2].

Lipoxygenase Modulation
Class-level inference
Class-level inhibition reported for inden-4-ol derivatives
Derivative activity Reported
Supports enzyme-inhibition assay fit; parent IC50 requires verification.
Phenolic pharmacophore is critical; indanone analog lacks this activity.
Inflammation Enzymology Biochemistry

High-Value Application Scenarios for 1H-Inden-4-ol in Research and Industry


Precursor for Stereoselective Olefin Polymerization Catalysts

Utilize 1H-Inden-4-ol as a critical building block for synthesizing 4-substituted indenyl ligands. These ligands are essential for creating Group 4 metallocene catalysts (Ti, Zr, Hf) that enable the production of stereoregular polyolefins with tailored material properties .

Synthesis of Novel Indene-Based Pharmaceutical Candidates

Employ 1H-Inden-4-ol as a versatile scaffold in medicinal chemistry. Its indene core serves as a rigid bioisostere for indole and naphthalene, providing a platform for designing kinase inhibitors and receptor modulators. The phenolic -OH group allows for diverse functionalization to explore structure-activity relationships .

Investigation of Lipoxygenase and Related Enzyme Inhibition

Leverage the phenolic structure of 1H-Inden-4-ol to develop novel lipoxygenase inhibitors. This application is relevant for studying inflammatory pathways and developing new anti-inflammatory agents [1].

Synthesis of Functionalized Materials and Ligands

Use 1H-Inden-4-ol as a precursor for functionalized polymers and as a ligand in transition metal catalysis. Its planar, aromatic system and potential for π-π stacking interactions make it a valuable component in materials science .

Application
Selection Property
Validation Focus
Stereoselective polymerization catalyst research
Unsaturated indenyl ligand precursor capability
η5-coordination and metallocene performance
Medicinal chemistry scaffold studies
Indene bioisostere with distinct lipophilicity
Permeability and target-engagement profiling
Enzyme inhibition pathway research
Phenolic pharmacophore for lipoxygenase modulation
Class-level assay response and IC50 determination
Functionalized material and ligand synthesis
Planar aromatic system with π-π stacking potential
Transition-metal complexation and polymer integration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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